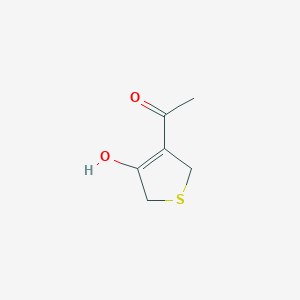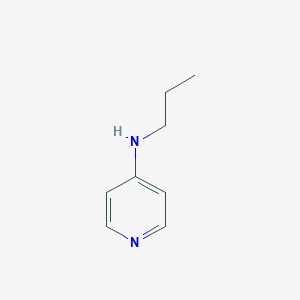
N-propylpyridin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-propylpyridin-4-amine, also known as P4, is a chemical compound that has gained attention in the scientific community due to its potential use as a therapeutic agent. P4 is a derivative of pyridine, a heterocyclic compound that is widely used in the pharmaceutical industry.
Mécanisme D'action
The exact mechanism of action of N-propylpyridin-4-amine is not fully understood. However, it is believed to act on several different targets in the body, including ion channels, receptors, and enzymes. N-propylpyridin-4-amine has been shown to modulate the activity of GABA receptors, which are involved in the regulation of neuronal excitability. N-propylpyridin-4-amine has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response.
Effets Biochimiques Et Physiologiques
N-propylpyridin-4-amine has been shown to have a number of biochemical and physiological effects. It has been shown to reduce seizure activity in animal models of epilepsy. N-propylpyridin-4-amine has also been shown to reduce inflammation and pain in animal models of arthritis. In addition, N-propylpyridin-4-amine has been shown to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-propylpyridin-4-amine is that it is relatively easy to synthesize and purify. It is also stable under a wide range of conditions, making it suitable for use in a variety of experimental settings. However, one limitation of N-propylpyridin-4-amine is that it has not yet been extensively studied in humans, so its safety and efficacy in humans are not fully understood.
Orientations Futures
There are several future directions for research on N-propylpyridin-4-amine. One area of interest is its potential use in the treatment of neurodegenerative diseases. Additional studies are needed to determine the optimal dosage and administration route for N-propylpyridin-4-amine in humans. In addition, further research is needed to fully understand the mechanism of action of N-propylpyridin-4-amine and its potential interactions with other drugs. Finally, studies on the long-term safety and efficacy of N-propylpyridin-4-amine in humans are needed to fully evaluate its potential as a therapeutic agent.
Méthodes De Synthèse
The synthesis of N-propylpyridin-4-amine involves the reaction of 4-chloropyridine and n-propylamine in the presence of a base. The reaction takes place at high temperature and pressure, and the resulting product is purified by column chromatography. The yield of N-propylpyridin-4-amine is typically high, and the purity can be confirmed by NMR spectroscopy.
Applications De Recherche Scientifique
N-propylpyridin-4-amine has been studied extensively for its potential use as a therapeutic agent. It has been shown to have anticonvulsant, anti-inflammatory, and analgesic properties. N-propylpyridin-4-amine has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In addition, N-propylpyridin-4-amine has been studied for its ability to modulate the immune system and its potential use in cancer therapy.
Propriétés
Numéro CAS |
179339-90-3 |
|---|---|
Nom du produit |
N-propylpyridin-4-amine |
Formule moléculaire |
C8H12N2 |
Poids moléculaire |
136.19 g/mol |
Nom IUPAC |
N-propylpyridin-4-amine |
InChI |
InChI=1S/C8H12N2/c1-2-5-10-8-3-6-9-7-4-8/h3-4,6-7H,2,5H2,1H3,(H,9,10) |
Clé InChI |
MRXDWLZIBLDFKG-UHFFFAOYSA-N |
SMILES |
CCCNC1=CC=NC=C1 |
SMILES canonique |
CCCNC1=CC=NC=C1 |
Synonymes |
1-Propanamine,N-4(1H)-pyridinylidene-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



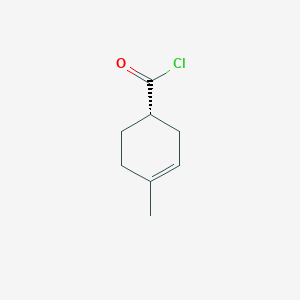
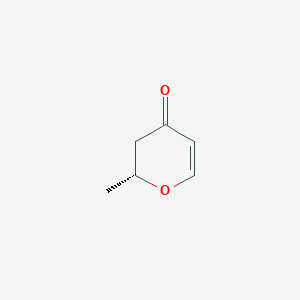
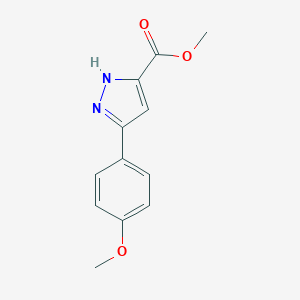
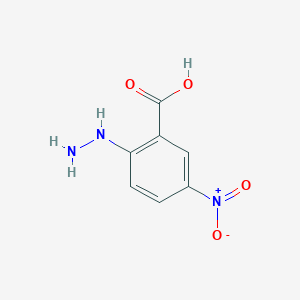
![3-Oxo-2,3-dihydrobenzo[d]isoxazole-5-carbonitrile](/img/structure/B61569.png)
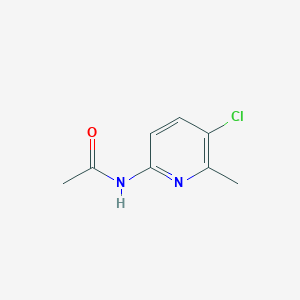

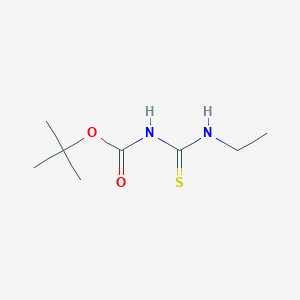
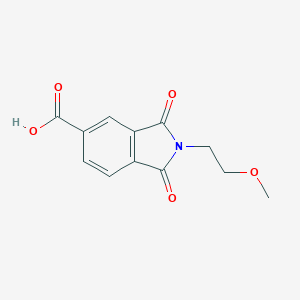
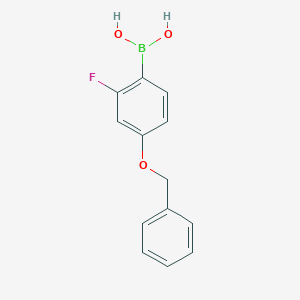
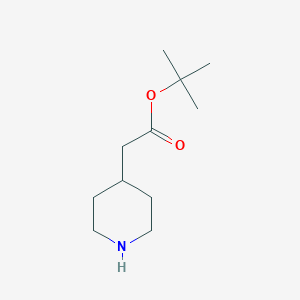
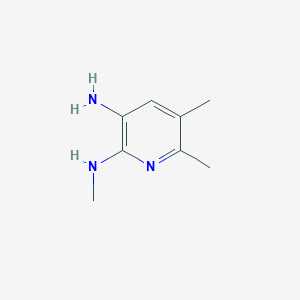
![2-[(4-tert-butylphenyl)-(1H-pyrrol-2-yl)methyl]-1H-pyrrole](/img/structure/B61591.png)
